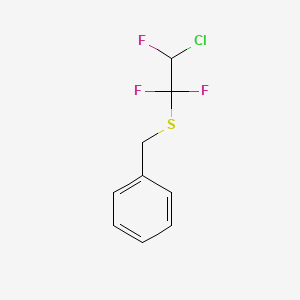

Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Benzene derivatives play a crucial role in synthesis and catalysis. The use of benzene and its derivatives as catalysts or intermediates in the synthesis of complex molecules is widespread. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been utilized as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions, offering advantages like excellent yields, simple procedures, and eco-friendly conditions (Karimi-Jaberi et al., 2012). Similarly, rhenium-catalyzed trifluoromethylation of arenes uses hypervalent iodine reagents for the electrophilic trifluoromethylation of aromatic compounds, demonstrating the utility of benzene derivatives in modifying aromatic compounds with trifluoromethyl groups (Mejía & Togni, 2012).

Fluorescence and Imaging

Benzene derivatives are also significant in the development of fluorescent dyes and imaging agents. The compound 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, based on a benzene ring, exhibits high fluorescence emission and photostability. This compound is solid-state emissive, water-soluble, and solvent- and pH-independent, highlighting the versatility of benzene derivatives in imaging applications (Beppu et al., 2015).

Environmental and Biological Applications

Benzene derivatives find applications in environmental sensing and biological activities. Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylates, which include benzene structures, can act as luminescent sensory materials. These MOFs are highly selective and sensitive to environmental contaminants, demonstrating the role of benzene derivatives in environmental monitoring (Zhao et al., 2017). Additionally, benzo[b]thiophene derivatives have been highlighted for their pharmacological properties, indicating the importance of benzene-based molecules in medicinal chemistry (Isloor et al., 2010).

Chemical Properties and Reactions

The electrochemical fluorination of benzenes containing trifluoromethyl groups has been explored, showcasing the chemical reactivity of benzene derivatives under electrochemical conditions. This process results in the formation of perfluorocyclohexane derivatives, indicating the potential for chemical transformations of benzene derivatives in synthetic chemistry (Yonekura et al., 1976).

Propiedades

IUPAC Name |

(2-chloro-1,1,2-trifluoroethyl)sulfanylmethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3S/c10-8(11)9(12,13)14-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMATXQOCNARQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(C(F)Cl)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001002889 |

Source

|

| Record name | {[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, (((2-chloro-1,1,2-trifluoroethyl)thio)methyl)- | |

CAS RN |

82789-49-9 |

Source

|

| Record name | Benzyl-2-chloro-1,1,2-trifluoroethyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082789499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B1194452.png)